![molecular formula C8H14O B094567 1-Oxaspiro[2.6]nonane CAS No. 185-85-3](/img/structure/B94567.png)

1-Oxaspiro[2.6]nonane

Übersicht

Beschreibung

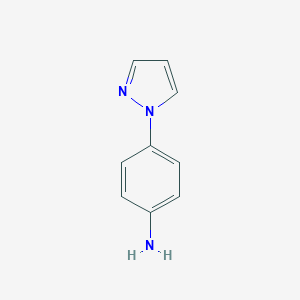

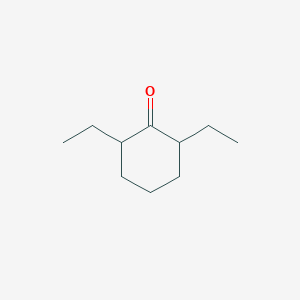

1-Oxaspiro[2.6]nonane is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure that includes a quaternary carbon atom that is a part of two rings simultaneously. These compounds are of significant interest in the field of organic chemistry due to their potential applications in drug discovery and material science.

Synthesis Analysis

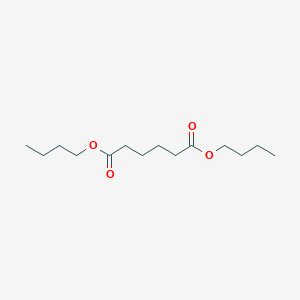

The synthesis of various oxaspiro nonane derivatives has been reported through different synthetic routes. For instance, novel thia/oxa-azaspiro[3.4]octanes have been synthesized using robust and step-economic routes, designed to serve as multifunctional modules for drug discovery . Additionally, a new class of oxy-oxazolidinones, namely 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, has been synthesized via O-acylated α-hydroxyamides . A straightforward synthesis of the 1-oxaspiro[4.4]nonane skeleton from a D-glucose-derived substrate has been developed, utilizing ring-closing metathesis reactions . Moreover, a two-step synthesis of symmetric 2,7-dialkyl-1,6-dioxaspiro[4.4]nonanes has been achieved through double Michael addition and subsequent spiroketalization .

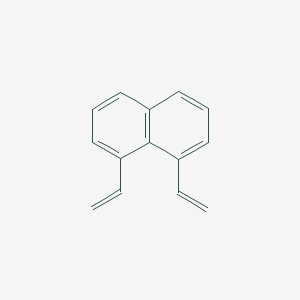

Molecular Structure Analysis

The molecular structure and stereochemistry of oxaspiro nonane derivatives have been elucidated using various spectroscopic techniques. For example, the structural and stereochemical assignment of diastereoisomeric oxaspiro[4.4]nonane derivatives was achieved using modern gradient-based 1D and 2D NMR experiments . The absolute configurations of enantiomers of 1-azaspiro[4.4]nonane-2,6-dione were determined after resolving the racemic mixture via chiral acetals .

Chemical Reactions Analysis

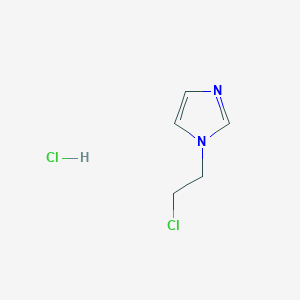

Oxaspiro nonane derivatives undergo a variety of chemical reactions. Catalytic transformations of 1,6-dioxaspiro[4.4]nonanes have been studied, revealing isomerization, decarbonylation, and isomerization to aliphatic ketones and γ-diketones . The photoinitiated cationic polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane has been investigated, leading to the formation of poly(alkylene−carbonate−ketone) without common side reactions .

Physical and Chemical Properties Analysis

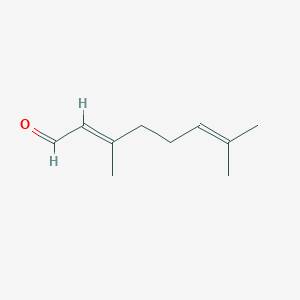

The physical and chemical properties of oxaspiro nonane derivatives are influenced by their unique spirocyclic structure. For instance, the spiromonomer 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature, which is advantageous for its polymerization . The identification of 2-ethyl-1,6-dioxaspiro[4.4]nonane as an aggregation pheromone in bark beetles highlights the biological significance of these compounds and their potential as bioactive molecules .

Wissenschaftliche Forschungsanwendungen

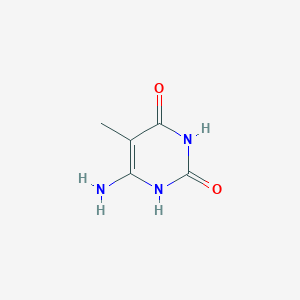

Synthesis of Spiroaminals : 1-Oxaspiro[2.6]nonane derivatives are integral to the core structures of several natural and synthetic compounds with significant biological activities. The complexity and novelty of these spiroaminals make them challenging yet rewarding targets for chemical synthesis (Sinibaldi & Canet, 2008).

Model Studies in Synthesis : As part of the synthetic study of anisatin, derivatives of 1-Oxaspiro[2.6]nonane were synthesized. These studies are crucial for developing methodologies for creating complex natural products (Kato, Kitahara, & Yoshikoshi, 1985).

Formation of Oxaspiro Skeletons : The Nicholas reaction has been employed to create 1-Oxaspiro[2.6]nonane frameworks, demonstrating the utility of this method in constructing diverse molecular skeletons (Mukai, Yamashita, Sassa, & Hanaoka, 2002).

Bioactive Compound Synthesis : Functionalized derivatives of 1-Oxaspiro[2.6]nonane have been synthesized, contributing to the structural diversity of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Spironucleosides Synthesis : The synthesis of a 1-Oxaspiro[2.6]nonane skeleton from D-glucose-derived substrates, and its conversion into spironucleosides, showcases its potential in nucleoside analogues development (Maity, Achari, Drew, & Mandal, 2010).

Stereochemical Analysis : Detailed structural and stereochemical analysis of oxaspiro[4.4]nonane derivatives has been performed, demonstrating the importance of advanced spectroscopic techniques in elucidating complex molecular structures (Ortuño, Parella, Planas, & Ventura, 1996).

Mn(III)-Based Oxidation Applications : The Mn(III)-based reaction was utilized to synthesize 2-oxa-7-azaspiro[4.4]nonanediones, a variant of 1-Oxaspiro[2.6]nonane, illustrating the flexibility of oxidative strategies in synthesizing spiro compounds (Huynh, Nguyen, & Nishino, 2017).

Tumor Necrosis Factor-Alpha Inhibitors : Novel oxaspiro[4.4]nonane beta-benzamido hydroxamic scaffolds have been synthesized, leading to the discovery of potent inhibitors of tumor necrosis factor-alpha, highlighting the compound's relevance in medicinal chemistry (Ott et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-oxaspiro[2.6]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-6-8(5-3-1)7-9-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULNQKPEYCYFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349095 | |

| Record name | 1-oxaspiro[2.6]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185-85-3 | |

| Record name | 1-oxaspiro[2.6]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the key chemical reaction that 1-oxaspiro[2.6]nonane undergoes as described in the research paper?

A1: The research paper focuses on the acid-catalyzed ring opening of 1-oxaspiro[2.6]nonane. [] This reaction involves the breaking of the ether bond within the spirocyclic structure, leading to the formation of a new linear or cyclic molecule. The specific reaction described involves a 1,5 hydrogen shift, highlighting a potential rearrangement mechanism under acidic conditions. []

Q2: Can you elaborate on the significance of the "1,5 hydrogen shift" mentioned in the paper's title?

A2: A 1,5 hydrogen shift is a type of sigmatropic rearrangement where a hydrogen atom migrates within a molecule across a system of five atoms. In the context of this research, the acid-catalyzed ring opening of 1-oxaspiro[2.6]nonane likely proceeds through a mechanism involving this 1,5 hydrogen shift. [] This shift is significant because it influences the structure of the final product(s) formed. Further investigation into the specific mechanistic details and how different reaction conditions might affect this shift would be valuable areas of research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azaspiro[4.5]decane](/img/structure/B94499.png)